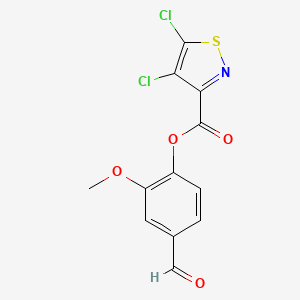

![molecular formula C20H31N3O3S B5556879 1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine is a compound that has been synthesized and studied for its molecular structure and properties. It belongs to a class of compounds that often exhibit significant biological activities and are of interest in various scientific fields.

Synthesis Analysis

- The synthesis of related compounds involves reactions of piperazine derivatives with various reagents to form target compounds. For example, Zhou Xin (2007) described a synthesis method involving the reaction of diethanolamine with 2,3-dimethylaniline to obtain a similar compound (Zhou Xin, 2007).

Molecular Structure Analysis

- Studies on similar compounds have used techniques like X-ray diffraction to confirm their structures. For instance, S. Naveen et al. (2015) analyzed a compound's structure revealing that the piperidine ring is in a chair conformation with a distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2015).

Chemical Reactions and Properties

- Piperazine derivatives undergo various chemical reactions, forming different compounds with unique properties. For example, T. Hino and Tadao Sato (1974) described the formation of C-S bonds in a reaction involving carbanion and sulfur monochloride (T. Hino & Tadao Sato, 1974).

Physical Properties Analysis

- The physical properties of such compounds are often characterized by their solubility in various solvents and crystalline structures. The study by D. Yan and Chao Gao (2000) on hyperbranched polymers from piperazine indicates solubility in water and organic solvents (D. Yan & Chao Gao, 2000).

Chemical Properties Analysis

- The chemical properties include reactivity with other compounds and stability under various conditions. The work of G. Khan et al. (2019) on benzenesulfonamide derivatives of piperazine-based compounds provides insight into their chemical properties and potential biological activities (G. Khan et al., 2019).

科学的研究の応用

Metabolism and Enzymatic Activity

1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine has been studied for its metabolism in the context of novel antidepressant development. The oxidative metabolism of this compound involves multiple cytochrome P450 enzymes, including CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, leading to various metabolites. These insights are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).

Antibacterial and Antifungal Applications

Research has also explored the antibacterial, antifungal, and anthelmintic activities of compounds structurally related to 1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine. Studies on benzyl and sulfonyl derivatives have shown significant biological activity, indicating potential applications in treating infections and as agents in fingerprint detection technologies (Khan et al., 2019).

Antidepressant and Receptor Modulation

A compound closely related to 1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine, Lu AA21004, shows multimodal action as an antidepressant. It acts as a serotonin receptor antagonist and partial agonist, highlighting the compound's complex pharmacodynamics. This research supports the development of multifaceted therapeutic agents for major depressive disorder, offering insights into receptor-targeting strategies for enhanced antidepressant efficacy (Mørk et al., 2012).

Molecular and Structural Analysis

Further studies have synthesized and characterized derivatives of 1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine, revealing detailed molecular structures, crystalline forms, and the compound's interaction with various enzymes and receptors. These findings contribute to the broader understanding of the compound's chemical behavior, stability, and potential for diverse pharmacological applications (Arbi et al., 2017).

特性

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3S/c1-4-27(25,26)23-10-8-18(9-11-23)20(24)22-14-12-21(13-15-22)19-7-5-6-16(2)17(19)3/h5-7,18H,4,8-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRXNPVKWJZPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)